molecular formula C19H21NO3 B5519523 7-Phenethylcarbamoyl-tricyclo[3.2.2.0*2,4*]non-8-ene-6-carboxylic acid

7-Phenethylcarbamoyl-tricyclo[3.2.2.0*2,4*]non-8-ene-6-carboxylic acid

Cat. No.: B5519523
M. Wt: 311.4 g/mol
InChI Key: FXAYKETVPJKOOZ-UHFFFAOYSA-N
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Description

7-Phenethylcarbamoyl-tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

7-Phenethylcarbamoyl-tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenethylcarbamoyl-tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the phenethylcarbamoyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Phenethylcarbamoyl-tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-Phenethylcarbamoyl-tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.2.2.0(2,4)]non-6-ene: A structurally related compound with a similar tricyclic core.

    Tricyclo[3.2.2.0 2,4]non-8-en-6,7-dicarbonic acid derivatives: Compounds with similar tricyclic structures but different functional groups.

Uniqueness

7-Phenethylcarbamoyl-tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(2-phenylethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-18(20-9-8-11-4-2-1-3-5-11)16-12-6-7-13(15-10-14(12)15)17(16)19(22)23/h1-7,12-17H,8-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAYKETVPJKOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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